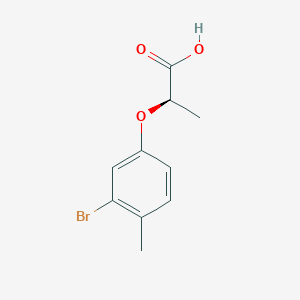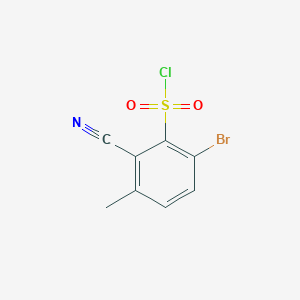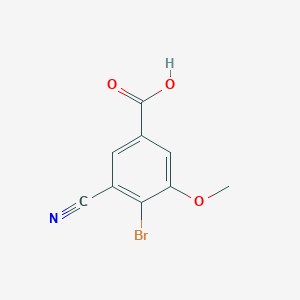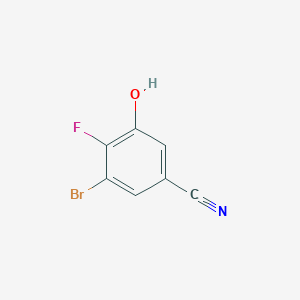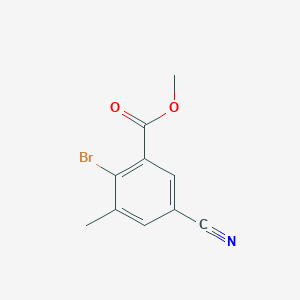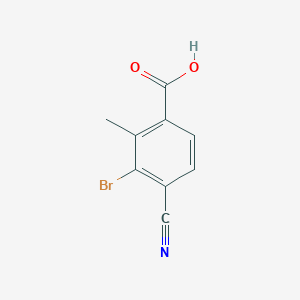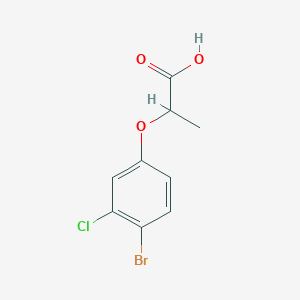![molecular formula C13H12N4O2 B1415674 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-91-8](/img/structure/B1415674.png)
1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one is a compound belonging to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-d]pyridazinone core with a methoxyphenyl and a methyl group attached, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate hydrazine derivatives with ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, it has been shown to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . The compound’s structure allows it to bind effectively to its targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other pyrazolopyridazinone derivatives, such as:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its cyclooxygenase-2 inhibitory activity.
4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Exhibits anti-inflammatory properties.
N-Substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds have shown significant acetylcholinesterase inhibitory activity.
The uniqueness of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-9-7-14-17(12(9)13(18)16-15-8)10-5-3-4-6-11(10)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMPSSQQUOTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
